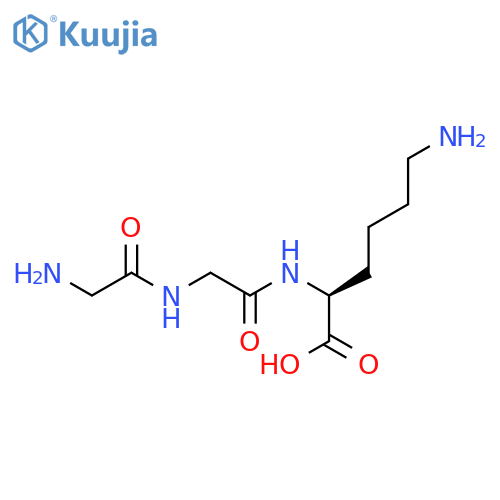Cas no 10236-53-0 (H-Gly-Gly-Lys-OH acetate salt)

H-Gly-Gly-Lys-OH acetate salt structure
商品名:H-Gly-Gly-Lys-OH acetate salt
CAS番号:10236-53-0
MF:C10H20N4O4
メガワット:260.2902
CID:893260
H-Gly-Gly-Lys-OH acetate salt 化学的及び物理的性質
名前と識別子
-
- gly-gly-lys
- (2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid
- H-GLY-GLY-LYS-OH
- CTK0G7640
- Gly-Gly-L-Lys-OH
- Gly-Gly-Lys-OH
- L-Lysine, glycylglycyl-
- H-Gly-Gly-Lys-OH acetate salt
-
- インチ: InChI=1S/C10H20N4O4/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18)/t7-/m0/s1
- InChIKey: QITBQGJOXQYMOA-ZETCQYMHSA-N
- ほほえんだ: NCCCC[C@H](NC(CNC(CN)=O)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 260.1486
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 11
じっけんとくせい
- PSA: 147.54
- LogP: -0.05790
H-Gly-Gly-Lys-OH acetate salt 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H253795-100mg |
H-Gly-Gly-Lys-OH acetate salt |
10236-53-0 | 100mg |
$ 335.00 | 2022-06-02 | ||
| TRC | H253795-500mg |
H-Gly-Gly-Lys-OH acetate salt |
10236-53-0 | 500mg |
$ 1110.00 | 2022-06-02 | ||
| TRC | H253795-250mg |
H-Gly-Gly-Lys-OH acetate salt |
10236-53-0 | 250mg |
$ 695.00 | 2022-06-02 |
H-Gly-Gly-Lys-OH acetate salt 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
10236-53-0 (H-Gly-Gly-Lys-OH acetate salt) 関連製品
- 869-19-2(Glycyl-L-leucine)
- 1946-82-3(Na-Acetyl-L-Lysine)
- 1188-37-0(N-Acetyl-L-glutamic acid)
- 3303-34-2(L-Alanyl-L-leucine)
- 13115-71-4(Glycyl-glutamine)
- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))
- 2490-97-3(Aceglutamide)
- 5817-08-3(2-Acetamidopentanedioic acid)
- 19146-55-5(N-Acetyl-D-glutamic Acid)
- 19461-38-2(N-Glycyl-L-isoleucine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬